molecular formula C15H26O6 B14187648 2,3-Bis(acetyloxy)propyl octanoate CAS No. 839671-81-7

2,3-Bis(acetyloxy)propyl octanoate

Cat. No.: B14187648
CAS No.: 839671-81-7
M. Wt: 302.36 g/mol
InChI Key: WCFNTLSSZBTXAU-UHFFFAOYSA-N
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Description

2,3-Bis(acetyloxy)propyl octanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octanoic acid with 2,3-bis(acetyloxy)propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(acetyloxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 2,3-bis(acetyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetyloxy)propyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of octanoic acid and 2,3-bis(acetyloxy)propanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Octanoic acid and 2,3-bis(acetyloxy)propanol.

    Transesterification: Different esters and alcohols.

    Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

2,3-Bis(acetyloxy)propyl octanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(acetyloxy)propyl octanoate involves its hydrolysis to release octanoic acid and 2,3-bis(acetyloxy)propanol. These products can then participate in various biochemical pathways. The ester bonds in the compound make it a suitable candidate for controlled release applications, where the hydrolysis rate can be tailored to achieve the desired release profile.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with a longer carbon chain.

    2,3-Bis(acetyloxy)propyl laurate: Another ester with a different fatty acid component.

Uniqueness

2,3-Bis(acetyloxy)propyl octanoate is unique due to its specific esterification of octanoic acid, which imparts distinct physical and chemical properties. Its relatively short carbon chain compared to similar compounds makes it more soluble in certain solvents and may affect its hydrolysis rate and reactivity.

Properties

CAS No.

839671-81-7

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

2,3-diacetyloxypropyl octanoate

InChI

InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)20-11-14(21-13(3)17)10-19-12(2)16/h14H,4-11H2,1-3H3

InChI Key

WCFNTLSSZBTXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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